5-(Chloroacetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile
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Overview
Description
5-(Chloroacetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and anticonvulsants. This specific compound is characterized by the presence of a chloroacetyl group, a methyl group, and a carbonitrile group attached to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloroacetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a suitable ketone or aldehyde under acidic or basic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced by reacting the benzodiazepine core with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOMe), or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzodiazepine derivatives with various functional groups.
Scientific Research Applications
5-(Chloroacetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety, epilepsy, and insomnia.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Chloroacetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The chloroacetyl and carbonitrile groups may influence the compound’s binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Chlordiazepoxide: Another benzodiazepine with anxiolytic and sedative properties.
Diazepam: A well-known benzodiazepine used to treat anxiety and seizures.
Midazolam: A short-acting benzodiazepine used for sedation and anesthesia.
Uniqueness
5-(Chloroacetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile is unique due to the presence of the chloroacetyl and carbonitrile groups, which may confer distinct pharmacological properties compared to other benzodiazepines. These functional groups can influence the compound’s metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.
Properties
CAS No. |
92911-31-4 |
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Molecular Formula |
C13H14ClN3O |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
5-(2-chloroacetyl)-4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carbonitrile |
InChI |
InChI=1S/C13H14ClN3O/c1-9-6-10(8-15)16-11-4-2-3-5-12(11)17(9)13(18)7-14/h2-5,9-10,16H,6-7H2,1H3 |
InChI Key |
AUJBIDQBDLGWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=CC=CC=C2N1C(=O)CCl)C#N |
Origin of Product |
United States |
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